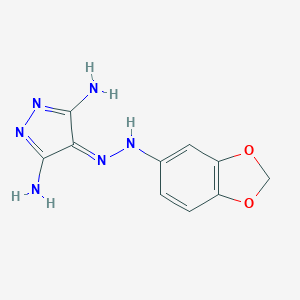![molecular formula C19H18FN7O2 B292307 ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B292307.png)
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate, also known as Compound A, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound has been synthesized using a unique method and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A is not fully understood, but it is believed to act on multiple pathways in the cell. It has been shown to inhibit the activity of several enzymes and proteins involved in inflammation and cancer progression. It also appears to modulate the immune response and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to enhance the activity of natural killer cells, which are important in the immune response to cancer and viral infections.
実験室実験の利点と制限
One advantage of using ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for its target enzymes and proteins, which reduces the potential for off-target effects. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A. One area of interest is its potential as a treatment for viral infections, particularly influenza and hepatitis C. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A in humans, and to develop a formulation that is suitable for clinical use.
合成法
The synthesis of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A involves a multi-step process that starts with the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 2-fluoro-3,4-dimethylaniline to form the pyrazolopyridazine core. The final step involves the addition of an amino group and a carboxylate group to the pyrazole ring to produce ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A.
科学的研究の応用
Ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has been shown to have potential applications in a variety of scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has demonstrated the ability to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against several viruses, including influenza and hepatitis C.
特性
分子式 |
C19H18FN7O2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C19H18FN7O2/c1-4-29-19(28)12-9-22-27(17(12)21)18-16-15(10(2)23-24-18)11(3)26(25-16)14-8-6-5-7-13(14)20/h5-9H,4,21H2,1-3H3 |
InChIキー |
OKNJTFQGVXJHLX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4F)C)C)N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4F)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292225.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)

![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)